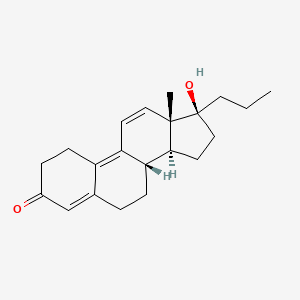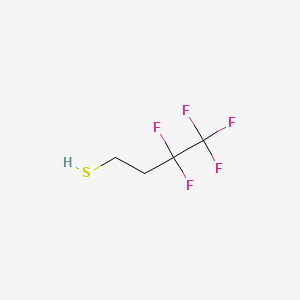
Thiols, C4-10, gamma-omega-perfluoro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiols, C4-10, gamma-omega-perfluoro, are a class of organic compounds characterized by the presence of thiol groups (-SH) within a carbon chain length ranging from four to ten carbon atoms. The gamma-omega-perfluoro designation indicates that the compound contains a perfluorocarbon chain, which imparts unique chemical properties such as high thermal stability and resistance to chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiols, C4-10, gamma-omega-perfluoro, typically involves the introduction of thiol groups into perfluorinated carbon chains. One common method is the reaction of perfluoroalkyl iodides with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of these compounds may involve more scalable processes such as the electrochemical fluorination of hydrocarbons followed by thiolation. This method allows for the efficient production of large quantities of this compound, with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Thiols, C4-10, gamma-omega-perfluoro, undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Dithiothreitol, sodium borohydride; reactions are often performed in aqueous or alcoholic solutions at room temperature.
Substitution: Alkyl halides, tosylates; reactions usually occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkyl thiols
Wissenschaftliche Forschungsanwendungen
Thiols, C4-10, gamma-omega-perfluoro, have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules, particularly in the development of fluorinated materials.
Biology: Employed in the study of protein structure and function, as thiol groups can form disulfide bonds that stabilize protein structures.
Medicine: Investigated for their potential use in drug delivery systems due to their ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants due to their unique chemical properties
Wirkmechanismus
The mechanism of action of Thiols, C4-10, gamma-omega-perfluoro, primarily involves the reactivity of the thiol group. Thiols can form disulfide bonds through oxidation, which is crucial in biological systems for the stabilization of protein structures. Additionally, the perfluorocarbon chain imparts hydrophobic properties, making these compounds useful in applications requiring water repellency and chemical resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiols, C2-8, gamma-omega-perfluoro
- Thiols, C10-20, gamma-omega-perfluoro
- Perfluoroalkyl (C2-C8)ethyl mercaptan
Uniqueness
Thiols, C4-10, gamma-omega-perfluoro, are unique due to their specific carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes them particularly useful in applications where both properties are desired, such as in the development of specialty coatings and surfactants .
Eigenschaften
CAS-Nummer |
87851-78-3 |
|---|---|
Molekularformel |
C4H5F5S |
Molekulargewicht |
180.14 g/mol |
IUPAC-Name |
3,3,4,4,4-pentafluorobutane-1-thiol |
InChI |
InChI=1S/C4H5F5S/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2 |
InChI-Schlüssel |
WEILNYJKAUGBAU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)

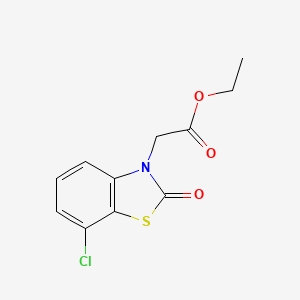

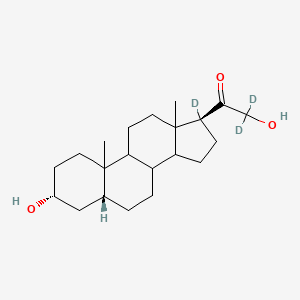
![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
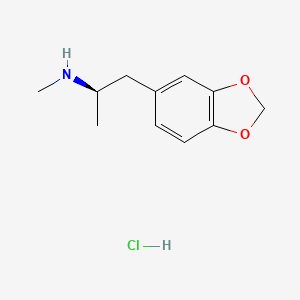
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)
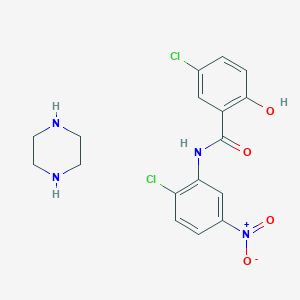
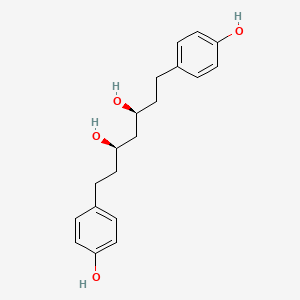
![Phenanthro[9,10-B]oxirene](/img/structure/B13408491.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)
![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
